Technical Monograph: 1-(3-Bromophenyl)-1,3-diazinan-2-one
Technical Monograph: 1-(3-Bromophenyl)-1,3-diazinan-2-one
Core Scaffold Analysis & Synthetic Methodologies for Medicinal Chemistry
Executive Summary
1-(3-Bromophenyl)-1,3-diazinan-2-one represents a specialized subclass of N-aryl cyclic ureas, functioning as a high-value scaffold in modern drug discovery.[1] Structurally analogous to the polar aprotic solvent DMPU (N,N'-dimethylpropyleneurea), this molecule replaces a methyl group with a meta-brominated phenyl ring.[1]
This modification transforms the inert solvent structure into a reactive pharmacophore builder . The cyclic urea core provides rigid hydrogen-bonding vectors (acceptor/donor motifs) essential for kinase and protease inhibition, while the 3-bromo handle serves as an orthogonal reactive site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library diversification.[1]
This guide details the structural properties, validated synthetic protocols, and strategic applications of this core in medicinal chemistry.
Structural Analysis & Physicochemical Profile
Molecular Architecture
The molecule consists of a six-membered 1,3-diazinan-2-one ring (trimethylene urea) N-linked to a 3-bromophenyl group.[1]
-
Ring Conformation: Unlike the planar 2-imidazolidinone (5-membered ring), the 6-membered diazinane ring adopts a preferred chair or twist-boat conformation .[1] This non-planar geometry allows the molecule to project substituents into specific 3D vectors, often exploiting hydrophobic pockets in protein targets that planar analogs cannot access.
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Electronic Environment: The urea carbonyl is a strong hydrogen bond acceptor. The N3-hydrogen (unsubstituted nitrogen) is a hydrogen bond donor.[1] The meta-bromine atom exerts an inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the N1 nitrogen, thereby stabilizing the urea linkage against metabolic hydrolysis.[1]
Key Properties Table
| Property | Value / Characteristic | Relevance |
| Formula | C₁₀H₁₁BrN₂O | Core composition |
| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 255.11 g/mol | Fragment-based drug design (FBDD) compliant |
| H-Bond Donors | 1 (N3-H) | Critical for active site binding (e.g., hinge regions) |
| H-Bond Acceptors | 1 (C=O) | Backbone interaction capability |
| LogP (Calc) | ~1.8 - 2.2 | Favorable lipophilicity for membrane permeability |
| Reactivity | Aryl Bromide | Ready for Pd-catalyzed cross-coupling |
Synthetic Methodologies
To ensure high purity and scalability, we prioritize a Transition-Metal Catalyzed Approach over classical linear cyclization.[1] This method utilizes the chemoselectivity of modern catalysts to couple commercially available precursors.
Primary Protocol: Chemoselective Buchwald-Hartwig N-Arylation
Rationale: Direct cyclization of linear diamines often suffers from oligomerization.[1] A more efficient route involves the N-arylation of the pre-formed cyclic urea (1,3-diazinan-2-one) with 1-bromo-3-iodobenzene.[1] Palladium catalysts can distinguish between the C-I and C-Br bonds, selectively coupling at the iodine position and leaving the bromine intact for downstream functionalization.
Reagents & Materials
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Substrate: 1,3-diazinan-2-one (Trimethylene urea)
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Coupling Partner: 1-Bromo-3-iodobenzene (1.1 equiv)[1]
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Catalyst: Pd₂(dba)₃ (2 mol%)[1]
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Ligand: Xantphos (4 mol%) – Crucial for cyclic urea coupling[1]
-
Base: Cs₂CO₃ (1.5 equiv)[1]
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Solvent: 1,4-Dioxane (Anhydrous)[1]
Step-by-Step Methodology
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Inert Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Purge with Argon for 15 minutes.
-
Solvation: Charge the flask with 1,3-diazinan-2-one (1.0 equiv), 1-bromo-3-iodobenzene (1.1 equiv), and Cs₂CO₃ (1.5 equiv). Add anhydrous 1,4-Dioxane (0.2 M concentration relative to urea).[1]
-
Catalyst Addition: Add Pd₂(dba)₃ and Xantphos. Note: Pre-mixing the catalyst and ligand in a small volume of dioxane for 5 minutes before addition can enhance active species formation.
-
Reaction: Heat the mixture to 100°C under Argon. Monitor by HPLC/TLC. The reaction typically reaches completion in 12–16 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
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Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂; Gradient: 0–5% MeOH in DCM). The product typically elutes as an off-white solid.[1]
Alternative Route: CDI-Mediated Cyclization
For labs lacking organometallic capabilities, the classical route remains valid but requires the synthesis of the diamine precursor.
-
Precursor:
-(3-bromophenyl)propane-1,3-diamine.[1] -
Conditions: THF, 0°C to RT.
-
Mechanism: CDI activates the primary amine, followed by intramolecular nucleophilic attack by the secondary aniline nitrogen.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the forward reaction pathways described above.
Figure 1: Comparison of the modern Buchwald-Hartwig route (Solid Blue) versus the classical CDI cyclization (Dashed Grey).[1]
Reactivity & Medicinal Chemistry Applications[5][6][9][12]
Once synthesized, the 1-(3-bromophenyl)-1,3-diazinan-2-one scaffold acts as a "divergent point" intermediate.[1]
The "Orthogonal" Strategy
The molecule possesses two distinct reactivity vectors:
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Vector A (Aryl Bromide): Available for Suzuki, Stille, or Sonogashira couplings to build "East-side" complexity (e.g., biaryls for hydrophobic pocket occupation).[1]
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Vector B (Urea N3-H): Available for alkylation or acylation to introduce "West-side" solubility groups or specific H-bond interactions.[1]
Protocol: Suzuki-Miyaura Library Generation
This protocol describes the functionalization of the bromine handle, a common step in SAR (Structure-Activity Relationship) studies.[1]
-
Reagents: Scaffold (1.0 equiv), Boronic Acid R-B(OH)₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv).[1]
-
Solvent: Dioxane/Water (4:1).[1]
-
Conditions: 80°C, 4 hours.
-
Outcome: Creates a library of 1-([1,1'-biphenyl]-3-yl)-1,3-diazinan-2-one derivatives.
Bioisosteric Utility
In drug design, this scaffold is often used as a bioisostere for:
-
Piperidin-2-ones (Valerolactams): The extra nitrogen adds polarity and solubility.[1]
-
Quinazolinones: When fused with aromatic systems, it mimics the kinase-binding hinge region of quinazoline drugs (e.g., Gefitinib analogs).[1]
Analytical Characterization (Self-Validation)
To verify the integrity of the synthesized core, the following spectroscopic signatures must be observed.
| Technique | Expected Signature | Structural Confirmation |
| ¹H NMR | δ 6.8–7.5 ppm (m, 4H) | Aromatic protons (verify 1,3-substitution pattern).[1] |
| ¹H NMR | δ 5.0–6.0 ppm (s, 1H, br) | N3-H urea proton (exchangeable with D₂O).[1] |
| ¹H NMR | δ 3.2–3.8 ppm (m, 4H) | N-CH₂ protons of the diazinane ring.[1] |
| ¹³C NMR | δ ~155 ppm | C=O Urea carbonyl (Diagnostic peak).[1] |
| HRMS | [M+H]⁺ ~ 255.013 | Confirm isotopic pattern of Bromine (1:1 ratio of ⁷⁹Br/⁸¹Br).[1] |
References
-
Padiya, K. J., et al. (2012). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry. (Context: General urea synthesis protocols).
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Context: Validation of Xantphos/Pd systems for cyclic urea arylation).[1]
-
Heller, S. T., & Sarpong, R. (2011).[1] "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazoles." Organic Letters. (Context: CDI reagent utility and safety profile).[1]
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Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Context: Functionalization of the aryl bromide handle).[1]
-
Seebach, D. (1985).[4] "N,N'-Dimethylpropyleneurea (DMPU) as a Cosolvent." Helvetica Chimica Acta. (Context: Structural properties of the diazinan-2-one ring system).
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